molecular formula C₉H₁₄O₆ B1141940 5,6-O-Isopropylidene-L-gulono-1,4-lactone CAS No. 94697-68-4

5,6-O-Isopropylidene-L-gulono-1,4-lactone

Cat. No. B1141940
CAS RN: 94697-68-4
M. Wt: 218.21
InChI Key:
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Description

Synthesis Analysis

The synthesis of 5,6-O-Isopropylidene-L-gulono-1,4-lactone and related derivatives involves multiple steps, starting from simpler sugar molecules or lactones. One efficient method for synthesizing L-gulono-1,4-lactone involves the reduction of D-glucofuranurono-6,3-lactone, derived from D-glucose, and further chemical modifications to introduce the isopropylidene group at specific positions (Crawford, 1981).

Molecular Structure Analysis

The molecular structure of 5,6-O-Isopropylidene-L-gulono-1,4-lactone is characterized by the presence of an isopropylidene group, which is a ketal formed by the reaction of two hydroxyl groups with acetone. This structural modification significantly influences the molecule's reactivity and stability, making it a valuable intermediate for further chemical transformations.

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including further functionalization, ring-opening, and polymerization reactions. It serves as a versatile building block for synthesizing new compounds with potential biological or material applications. For example, polyurethanes with lactone groups in the pendants and main chains were synthesized using L-gulonolactone-derived diols, showing the compound's utility in polymer chemistry (Yamanaka & Hashimoto, 2002).

Scientific Research Applications

1. Biomedical Industry

  • Application : This compound is utilized in the research and development of pharmaceutical drugs targeting various diseases such as cancer, viral infections, and inflammatory conditions .

2. Chemical Synthesis

  • Application : “5,6-O-Isopropylidene-L-gulono-1,4-lactone” is used as a reagent for chemical synthesis .

3. Plant Science

  • Application : A protein similar to L-Gulono-1,4-lactone oxidase was found in the floral nectar of Mucuna sempervirens, a perennial woody vine native to China .
  • Methods : The protein was separated using two-dimensional gel electrophoresis and analyzed using mass spectrometry .
  • Results : The protein was found to have weak oxidase activity with several substrates, including L-gulono-1,4-lactone . It is suggested to function in hydrogen peroxide generation in nectar but not in plant ascorbate biosynthesis .

4. Sustainable Chemistry

  • Application : This compound is used as a building block for the synthesis of important bioactive compounds and natural products . It is also a valuable family of synthons for diverse types of transformations .
  • Methods : The specific methods of application would depend on the particular synthesis pathway being used. Emphasis is given to sustainable approaches involving a limited number of steps, environmentally friendly synthetic methodologies for conversion of these molecules into functional compounds, and multi-step sequences for the preparation of more complex targets .
  • Results : The results or outcomes would vary depending on the specific synthesis pathway and the target compound being synthesized .

5. Enzymatic Route

  • Application : The enzymatic route, employing Candida antartica and an ester, proved to be more efficient, affording only 6-O-acylated-1,4-lactone derivatives in yields up to 76 and 85%, by acylation of d-glucono-1,5-lactone and l-galactono-1,4-lactone, respectively .
  • Methods : The specific methods of application would involve enzymatic reactions with Candida antartica and an ester .
  • Results : The results showed that this method was more efficient, affording only 6-O-acylated-1,4-lactone derivatives in yields up to 76 and 85% .

6. Reference Material

  • Application : This compound is used as a reference material in quality control and proficiency testing .
  • Results : The results or outcomes would vary depending on the specific quality control or proficiency testing procedure and the target compound being tested .

Safety And Hazards

The safety statements for 5,6-O-Isopropylidene-L-gulono-1,4-lactone are 22-24/252. It should be stored at -20°C in a freezer2.


properties

IUPAC Name

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTPPVKRHGNFKM-BNHYGAARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662043
Record name 5,6-Isopropylidene-L-gulonic acid gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone

CAS RN

94697-68-4
Record name 5,6-Isopropylidene-L-gulonic acid gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
24
Citations
C Yamanaka, K Hashimoto - Journal of Polymer Science Part A …, 2002 - Wiley Online Library
New polyurethanes with lactone groups in the pendants and main chains were synthesized by the polyaddition of two kinds of L‐gulonolactone‐derived diols (2,3‐O‐isopropylidene‐L‐…
Number of citations: 27 onlinelibrary.wiley.com
RM De Lederkremer, O Varela - Advances in Carbohydrate …, 1994 - books.google.com
Aldonolactones are useful starting materials for the synthesis of modified sugars. They have also been used as chiral templates in synthesis of natural products. Some of them are …
Number of citations: 75 books.google.com
H Junicke, C Bruhn, R Kluge, AS Serianni… - Journal of the …, 1999 - ACS Publications
New platinum(IV)-coordinated carbohydrate complexes [PtMe 3 L]BF 4 (14E−21E, 22D−24D) have been prepared from the reaction of [PtMe 3 (Me 2 CO) 3 ]BF 4 (1) with a wide range …
Number of citations: 56 pubs.acs.org
PJLM Quaedflieg, BRR Kesteleyn… - Organic …, 2005 - ACS Publications
Two short and efficient synthesis routes have been developed for bis-THF-alcohol 2, a key building block of the investigational HIV protease inhibitor TMC114 (1). Using S-2,3-O-…
Number of citations: 48 pubs.acs.org
S Mohamed, V Ferro - Advances in carbohydrate chemistry and …, 2015 - Elsevier
l-Iduronic acid (IdoA) is an important monosaccharide component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate and dermatan sulfate. GAGs are complex, highly …
Number of citations: 26 www.sciencedirect.com
D Thibeault, C Gauthier, J Legault, J Bouchard… - Bioorganic & medicinal …, 2012 - Elsevier
A new series of betulinic acid and betulin derivatives were synthesized by introducing a d-glycerol moiety at the C-3 and/or C-28 positions of the lupane skeleton. The resulting glyceryl …
Number of citations: 10 www.sciencedirect.com
K Kis, K Kugelbrey, A Bacher - The Journal of organic chemistry, 2001 - ACS Publications
6,7-Dimethyl-8-ribityllumazine is the biosynthetic precursor of the vitamin, riboflavin. The biosynthetic formation of the lumazine by condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-…
Number of citations: 46 pubs.acs.org
S Bonazzi, M Binaghi, C Fellay, JY Wach… - …, 2010 - thieme-connect.com
Synthetic studies towards the construction of the cyclopenta [a] indene fragment of the heptacyclic marine metabolite sporolide are reported based on a hypothetical biosynthesis. The …
Number of citations: 15 www.thieme-connect.com
IS Darwish - 1991 - search.proquest.com
In 1964, Pateman et al. proposed the existence of a common cofactor, recently shown to be a novel pterin derivative, that is required for the activity of all molybdenum containing …
Number of citations: 2 search.proquest.com
LM Harwood, SM Robertson - Chemical Communications, 1998 - pubs.rsc.org
Polyoxamic acid 4 is prepared by a short and efficient process involving diastereochemically matched cycloaddition of 5-(S)-phenylmorpholin-2-one 1 with (S)-glyceraldehyde …
Number of citations: 39 pubs.rsc.org

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